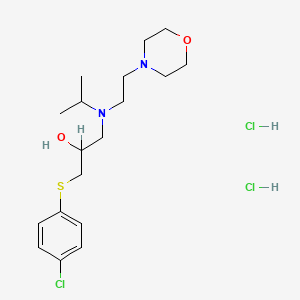
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that features a combination of aromatic, thioether, and amino alcohol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of p-chlorothiophenol with an appropriate alkylating agent to form the p-chlorophenylthio intermediate.
Amino Alcohol Formation: The next step involves the reaction of the intermediate with isopropylamine and 2-morpholinoethanol under controlled conditions to form the amino alcohol.
Final Product Formation: The final step involves the reaction of the amino alcohol with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amino alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified amino alcohols.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-((p-Chlorophenyl)thio)-2-propanol: Lacks the amino and morpholino groups, making it less complex.
3-(isopropylamino)-2-propanol: Lacks the thioether and morpholino groups, resulting in different chemical properties.
2-(morpholinoethyl)amine: Lacks the thioether and amino alcohol functionalities.
Uniqueness
1-((p-Chlorophenyl)thio)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to its combination of aromatic, thioether, and amino alcohol functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
22820-25-3 |
|---|---|
Molecular Formula |
C18H31Cl3N2O2S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O2S.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-17(22)14-24-18-5-3-16(19)4-6-18;;/h3-6,15,17,22H,7-14H2,1-2H3;2*1H |
InChI Key |
IHSXHIZPJQTSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1CCOCC1)CC(CSC2=CC=C(C=C2)Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


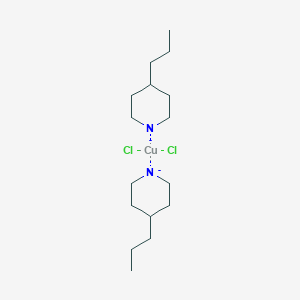
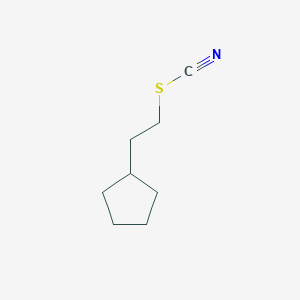

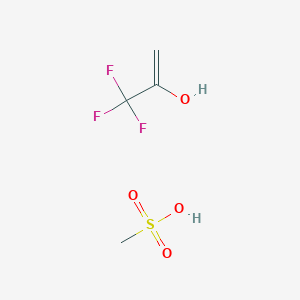

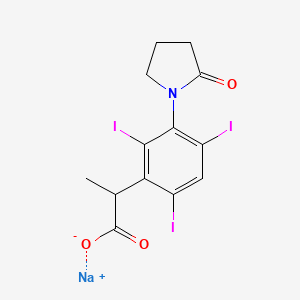
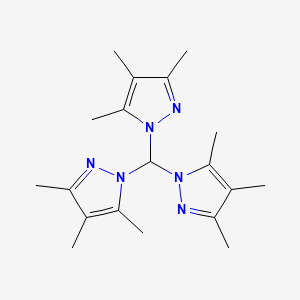
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
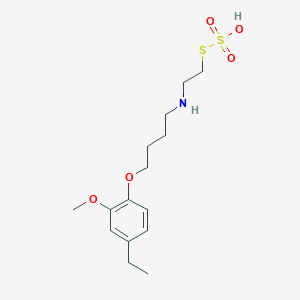
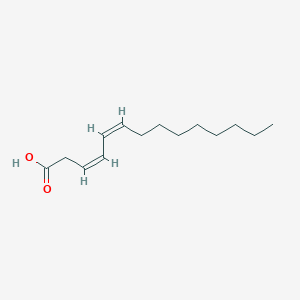
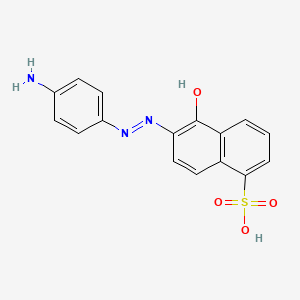
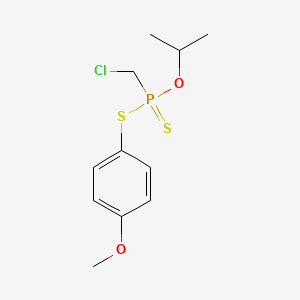
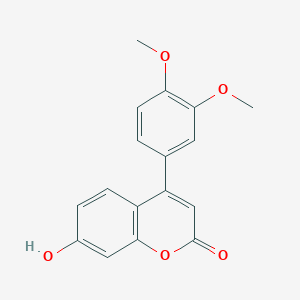
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
